molecular formula C8H14O7 B154875 Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate CAS No. 18486-38-9

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

Cat. No. B154875
CAS RN: 18486-38-9
M. Wt: 222.19 g/mol
InChI Key: DCXMXXNUXSBWDI-UQGZVRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as Methyl D-galactopyranoside, is a chemical compound that is widely used in scientific research. This molecule is a derivative of D-galactose, a monosaccharide that is commonly found in many natural products. Methyl D-galactopyranoside is a white crystalline powder that is soluble in water and has a sweet taste.

Mechanism Of Action

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has been extensively studied, and it is a well-established tool for the study of enzyme kinetics.

Biochemical And Physiological Effects

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans. It is not metabolized by the body and is excreted unchanged in the urine. However, in bacteria, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be transported into the cell by specific transporters and can be metabolized by specific enzymes.

Advantages And Limitations For Lab Experiments

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several advantages for lab experiments. It is a well-established tool for the study of enzyme kinetics and carbohydrate metabolism. It is also relatively inexpensive and easy to obtain. However, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has some limitations. It is not suitable for in vivo experiments, as it has no known physiological effects in humans. It is also not suitable for studying the effects of glycosylation in complex biological systems.

Future Directions

There are several future directions for the study of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. One area of research is the development of new biosensors for the detection of carbohydrates. Another area of research is the development of new enzyme inhibitors based on the structure of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. Additionally, the study of the transport and metabolism of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside in bacteria could lead to the development of new antibiotics that target bacterial glycosylation pathways.
Conclusion:
In conclusion, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a widely used tool in scientific research for the study of carbohydrate metabolism and glycosylation. It is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds and is commonly used as a substrate for these enzymes. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans and is relatively easy to obtain and inexpensive. While it has some limitations, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several future directions for research, including the development of new biosensors and enzyme inhibitors.

Synthesis Methods

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be synthesized by the reaction of D-galactose with methanol in the presence of an acid catalyst. The reaction is typically carried out at high temperatures and pressures to increase the yield of the product. The resulting compound can be purified by recrystallization or chromatography.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is widely used in scientific research as a substrate for enzymes that hydrolyze glycosidic bonds. This molecule is commonly used in the study of carbohydrate metabolism and glycosylation. It is also used as a probe to study the binding specificity of lectins, which are proteins that bind to specific carbohydrate structures. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is also used in the development of biosensors for the detection of carbohydrates.

properties

CAS RN

18486-38-9

Product Name

Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

InChI

InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8+/m0/s1

InChI Key

DCXMXXNUXSBWDI-UQGZVRACSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O

SMILES

COC1C(C(C(C(O1)C(=O)OC)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OC)O)O)O

Origin of Product

United States

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